![molecular formula C22H21ClN4O2S2 B2605217 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide CAS No. 1242875-77-9](/img/structure/B2605217.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide
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Description
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S2 and its molecular weight is 473.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a broader class of chemical entities with potential applications in medicinal chemistry, particularly as thymidylate synthase inhibitors and antitumor agents. A study by Gangjee et al. (2004) discussed the synthesis of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines designed as thymidylate synthase (TS) inhibitors, showcasing the synthetic approach that could potentially apply to the synthesis of your compound of interest (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Activities
Compounds related to "2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide" have shown antimicrobial properties. Sabry et al. (2013) synthesized derivatives starting from similar compounds and demonstrated good antimicrobial activities, comparable to standard drugs like streptomycin and fusidic acid (Sabry, Flefel, Al-Omar, & Amr, 2013).
Antitumor Activity
The synthesis and evaluation of thienopyridine and pyridothienopyrimidine derivatives with expected antitumor activity have been explored. Kadah (2016) described the synthesis of derivatives that showed potent antitumor activity against the liver tumor cell line HepG2, highlighting the potential of these compounds in cancer research (Kadah, 2016).
Crystal Structure Analysis
The crystal structures of related compounds have been analyzed to understand their molecular conformation and potential interaction with biological targets. Subasri et al. (2016) provided detailed structural insights into 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, which can offer valuable information for the structure-activity relationship studies of similar compounds (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-2-3-11-27-21(29)19-18(15-8-6-10-24-20(15)31-19)26-22(27)30-13-17(28)25-12-14-7-4-5-9-16(14)23/h4-10H,2-3,11-13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFSMXKAVYCFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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